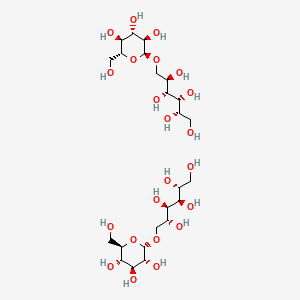
Palatinitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol; (2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol is a complex carbohydrate derivative. This compound is characterized by its multiple hydroxyl groups and its unique stereochemistry, which plays a crucial role in its chemical behavior and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the protection and deprotection of hydroxyl groups, glycosylation reactions, and the use of various catalysts to ensure the correct stereochemistry. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the glycosidic bonds. This method is preferred for its efficiency and selectivity, reducing the need for extensive purification steps.
化学反応の分析
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alditols.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions often involve specific temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be used in further chemical synthesis or as intermediates in pharmaceutical applications.
科学的研究の応用
Food Industry Applications
Palatinitol is primarily utilized in the food industry due to its unique properties as a low-calorie sweetener.
Key Characteristics:
- Low Glycemic Index: this compound has a minimal impact on blood sugar levels, making it suitable for diabetic-friendly products.
- Non-Cariogenic: Unlike traditional sugars, this compound does not contribute to dental caries, making it a safer alternative for oral health.
Applications:
- Sugar Substitutes: Used in products like sugar-free candies, baked goods, and beverages.
- Functional Foods: Incorporated into dietary supplements aimed at weight management and metabolic health.
Data Table: Food Products Containing this compound
| Product Type | Description | Glycemic Index | Calories (per serving) |
|---|---|---|---|
| Sugar-Free Candy | Chewy sweets with this compound | Low | 10 |
| Baked Goods | Muffins and cookies | Low | 50 |
| Beverages | Soft drinks and energy drinks | Low | 5 |
Pharmaceutical Applications
This compound has potential uses in pharmaceuticals due to its stability and compatibility with various drug formulations.
Key Characteristics:
- Stabilizer: Acts as a stabilizing agent in formulations.
- Taste Masking: Effectively masks the bitter taste of certain medications.
Applications:
- Oral Drug Formulations: Used in tablets and syrups where taste masking is essential.
- Controlled Release Systems: Its properties allow for the development of formulations that release active ingredients over time.
Case Study Example:
A study demonstrated that this compound improved the palatability of a bitter medication when used as an excipient in oral formulations. The study involved a randomized trial comparing patient satisfaction between standard formulations and those containing this compound, showing a significant increase in acceptability scores for the latter.
Biotechnology Applications
In biotechnology, this compound is explored for its role in metabolic engineering and as a carbon source for microbial fermentation.
Key Characteristics:
- Fermentable Carbon Source: Serves as an alternative carbon source for various microorganisms.
- Metabolic Pathway Studies: Used in research to study metabolic pathways involving sugar alcohols.
Applications:
- Microbial Fermentation: Employed in the production of biofuels and bioplastics.
- Research Tool: Utilized in studies investigating sugar metabolism in bacteria and yeast.
Data Table: Microorganisms Utilizing this compound
| Microorganism | Application | Yield (g/L) |
|---|---|---|
| Saccharomyces cerevisiae | Ethanol production | 20 |
| Escherichia coli | Bioplastic synthesis | 15 |
| Bacillus subtilis | Enzyme production | 10 |
Nutritional Applications
This compound is gaining recognition for its role in nutrition, particularly concerning metabolic health and obesity management.
Key Characteristics:
- Prebiotic Effects: May promote beneficial gut bacteria.
- Satiety Enhancement: Contributes to feelings of fullness without adding significant calories.
Applications:
- Weight Management Products: Incorporated into meal replacement shakes and bars.
- Gut Health Supplements: Used in formulations aimed at improving digestive health.
Case Study Example:
A clinical trial assessed the effects of this compound on satiety levels among overweight individuals. Participants consuming this compound-enriched snacks reported higher satiety scores compared to those consuming standard snacks, indicating its potential role in appetite regulation.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The multiple hydroxyl groups allow for hydrogen bonding and other interactions that can modulate the activity of these targets. The pathways involved often include metabolic processes where the compound acts as a substrate or inhibitor.
類似化合物との比較
Similar Compounds
Similar compounds include other carbohydrate derivatives with multiple hydroxyl groups, such as:
- Glucose
- Mannose
- Galactose
Uniqueness
What sets this compound apart is its unique stereochemistry, which influences its reactivity and interactions with biological molecules. This specificity makes it a valuable tool in research and industrial applications, where precise control over chemical behavior is required.
特性
分子式 |
C24H48O22 |
|---|---|
分子量 |
688.6 g/mol |
IUPAC名 |
(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/2C12H24O11/c2*13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h2*4-21H,1-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12-;4-,5-,6-,7-,8-,9-,10+,11-,12+/m01/s1 |
InChIキー |
RWJWQKXVEITNKS-JSOWRAQNSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O.C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















